molecular formula C30H44O7 B1683751 Acide ganodérique A CAS No. 81907-62-2

Acide ganodérique A

Numéro de catalogue: B1683751
Numéro CAS: 81907-62-2
Poids moléculaire: 516.7 g/mol
Clé InChI: DYOKDAQBNHPJFD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Ganoderic acid A (GAA) is a bioactive compound extracted from Ganoderma lucidum, a medicinal mushroom used in traditional Chinese medicine, and is known for its potential anticancer and antidiabetic effects .

Scientific Research Applications

  • Anticancer Effects
    • GAA targets glucose transporters, specifically GLUT1 and GLUT3, which are produced in higher amounts by cancer cells . By binding to these transporters, GAA can cut off the sugar supply to cancer cells, slowing their growth .
    • GAA has been shown to suppress cell proliferation in various cancers, including breast cancer and osteosarcoma . It can inhibit the proliferation of human hepatocellular carcinoma (HCC) cells in a dose- and time-dependent manner .
    • In vitro studies have demonstrated that GAA induces cell cycle arrest at the G0/G1 phase and apoptosis, while also suppressing the migration and invasion of HCC cells . GAA treatment decreased the expression of cyclin D1 and increased the expression of p21 and cleaved caspase-3 .
    • Animal studies indicate that GAA can reduce the volume of anaplastic meningioma and improve the overall survival rate of mice . GAA also inhibits the invasion and migration of U251 glioblastoma multiforme cells with dose- and time-dependent effects and can significantly inhibit the PI3K/AKT pathway .
    • Ganoderic acids (GAs), in general, have demonstrated potential as apoptosis-inducing and immune-activating molecules, suggesting their possible use in novel chemoimmunotherapeutics against malignant diseases .
    • Ganoderic acid D exhibits selective anti-proliferative and cytotoxic effects on MCF-7, HepG2, HeLa, Caco-2, and HCT-116 tumor cells .
  • Antidiabetic Effects
    • Research indicates that Ganoderma lucidum polysaccharides (GLP) and triterpenes (GLTs) have therapeutic effects on diabetes by regulating liver glucose metabolism enzymes, improving glucose and lipid metabolism disorders, protecting pancreas β cells, and regulating the expression of oxidative stress-related factors and pathways .
    • GLP and GLTs may improve insulin sensitivity and reduce blood sugar levels in animal models, with GLP also reducing weight and improving glucose metabolism .
  • Liver Protective Properties
    • Ganoderma lucidum extract (GLE) has a preventive and therapeutic effect on formaldehyde (FA) induced liver fibrosis .
    • Ganoderma acid polysaccharide (GAP) can effectively delay the onset of non-alcoholic fatty liver disease (NAFLD) while reducing blood lipid levels and liver weight .
    • GAs have shown a protective effect against alcoholic liver injury in mice by regulating the composition of liver metabolites and controlling the mRNA levels of genes involved in alcohol metabolism and oxidative stress .
  • Immunomodulatory Functions
    • Ganoderma lucidum fermented extract possesses immunomodulatory properties .
    • Ganoderic acid C2 (GAC) has been found to improve immunity and regulate STAT3 and TNF genes expression in cyclophosphamide (CY)-induced immunosuppression models .
  • Other Potential Applications
    • GAA reduced apoptosis in primary hippocampal neurons cultured in medium without magnesium, an in vitro epileptic model .

Mécanisme D'action

Target of Action

Ganoderic Acid A, a triterpenoid discovered in Ganoderma lucidum, has been found to interact with several targets. The primary targets include the p53-MDM2 pathway and IL-1R1 . The p53-MDM2 pathway plays a crucial role in cell cycle regulation and apoptosis, while IL-1R1 is involved in immune response and inflammation .

Mode of Action

GAA interacts with its targets to induce various cellular changes. It has been shown to regulate the p53 signaling pathway and may inhibit the interaction of MDM2 and p53 by binding to MDM2 . This interaction can lead to the induction of apoptosis, particularly in cancer cells .

Biochemical Pathways

GAA affects several biochemical pathways. It is a product of the mevalonate pathway , which involves the condensation of acetyl-coenzyme A (Acetyl-CoA) to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to produce mevalonate . GAA’s action on the p53-MDM2 pathway can lead to downstream effects such as the induction of apoptosis .

Result of Action

The molecular and cellular effects of GAA’s action are diverse. It has been shown to inhibit the proliferation and induce early apoptosis of prostate cancer LNCaP cells . It can also reduce the expression of androgen receptor and induce apoptosis by triggering mitochondrial dysfunction to release excessive reactive oxygen species (ROS) .

Action Environment

The action, efficacy, and stability of GAA can be influenced by environmental factors. For instance, the production of GAA in Ganoderma lucidum requires specific growth media and nutrient substrates . Additionally, the anti-tumor activity of GAA and its derivatives can be affected by the cellular environment .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La biosynthèse de l'acide Ganodérique A commence par l'acétyl-coenzyme A, qui subit une série de réactions enzymatiques dans la voie du mévalonate. Le substrat initial, l'acétyl-coenzyme A, est condensé par l'acétyl-coenzyme A acétyltransférase pour produire du 3-hydroxy-3-méthylglutaryl-coenzyme A, qui est ensuite réduit par la 3-hydroxy-3-méthylglutaryl-coenzyme A réductase pour produire du mévalonate. Cette voie implique plusieurs étapes et enzymes, conduisant finalement à la formation de l'this compound .

Méthodes de production industrielle : La production industrielle de l'this compound implique souvent la culture du Ganoderma lucidum dans des conditions contrôlées. Des techniques de bio-ingénierie, y compris l'utilisation de souches génétiquement modifiées et de milieux de croissance optimisés, ont été employées pour améliorer le rendement de l'this compound. De plus, la production hétérologue dans des organismes comme Saccharomyces cerevisiae a été explorée pour surmonter les défis du faible rendement et de la croissance lente associés au Ganoderma lucidum .

Analyse Des Réactions Chimiques

Types de réactions : L'acide Ganodérique A subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier le composé afin d'améliorer son activité biologique ou pour créer des dérivés avec des propriétés améliorées.

Réactifs et conditions courants:

    Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

    Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

    Substitution : Différents nucléophiles peuvent être utilisés pour les réactions de substitution, en fonction du dérivé souhaité.

Produits principaux : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l'this compound, qui peuvent présenter des activités biologiques améliorées ou une toxicité réduite .

4. Applications de la Recherche Scientifique

L'this compound a été largement étudié pour ses applications thérapeutiques potentielles:

5. Mécanisme d'Action

L'this compound exerce ses effets par le biais de multiples cibles moléculaires et voies. Il a été démontré qu'il régularise la voie p53-MDM2, induisant l'apoptose dans les cellules tumorales. De plus, il module diverses voies de signalisation, y compris la voie MAP-K, et active les réponses immunitaires. Le composé présente également des effets anti-inflammatoires en inhibant l'activité du facteur nucléaire kappa B et en réduisant la production de cytokines pro-inflammatoires .

Comparaison Avec Des Composés Similaires

L'acide Ganodérique A fait partie d'une classe plus large de triterpénoïdes appelés acides ganodériques, qui sont des dérivés du lanostérol. Les composés similaires comprennent l'acide Ganodérique B, l'acide Ganodérique C et l'acide Ganodérique D. Bien que ces composés partagent une voie biosynthétique commune et des similitudes structurales, l'this compound est unique en raison de son abondance plus élevée et de ses activités biologiques bien documentées. Les modifications spécifiques de sa structure contribuent à ses propriétés pharmacologiques distinctes .

Références

Activité Biologique

Ganoderic acid A (GAA), a prominent triterpenoid derived from the medicinal mushroom Ganoderma lucidum, has garnered significant attention for its diverse biological activities, particularly in cancer treatment and liver protection. This article delves into the extensive research surrounding GAA, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Ganoderic Acid A

GAA is one of the most abundant triterpenoids found in Ganoderma lucidum and has been studied for its multi-therapeutic potential. It exhibits various biological activities, including anti-cancer, hepatoprotective, and immunomodulatory effects. The compound's efficacy is often attributed to its ability to modulate key signaling pathways involved in cell proliferation and apoptosis.

  • Induction of Apoptosis : GAA has been shown to induce apoptosis in various cancer cell lines by regulating the p53 signaling pathway. A recent study demonstrated that GAA could inhibit the interaction between MDM2 and p53, thereby stabilizing p53 levels and promoting apoptosis .
  • Cell Cycle Arrest : In vitro studies have indicated that GAA causes cell cycle arrest at the G0/G1 phase in hepatocellular carcinoma (HCC) cells, leading to reduced proliferation rates .
  • Inhibition of Migration and Invasion : GAA has also been reported to suppress the migration and invasion of cancer cells, which is crucial for preventing metastasis .

Case Studies

  • Hepatocellular Carcinoma : Research involving HepG2 and SMMC7721 cell lines revealed that GAA significantly inhibited cell proliferation in a dose-dependent manner. The study utilized flow cytometry and transwell assays to assess apoptosis and invasive behavior, respectively .
  • Breast Cancer and Osteosarcoma : Similar anti-proliferative effects were observed in breast cancer and osteosarcoma models, reinforcing GAA's potential as a natural therapeutic agent against various malignancies .

Hepatoprotective Effects

GAA has shown promise in protecting liver function, particularly in cases of acute mushroom poisoning caused by α-amanitin. A retrospective study analyzed 556 cases over 20 years, revealing that treatment with Ganoderma lucidum, containing GAA, led to a significant reduction in mortality rates from 35% to 0% after the introduction of this treatment . The compound was found to inhibit the JAK2-STAT3 signaling pathway, which is implicated in liver damage during poisoning episodes.

Summary of Findings

The following table summarizes key findings related to the biological activity of Ganoderic Acid A:

Activity Mechanism Cell Lines/Models Outcome
Anti-CancerInduces apoptosis via p53-MDM2 interactionHepG2, SMMC7721Dose-dependent inhibition of proliferation
Cell cycle arrest at G0/G1 phaseHCC cellsReduced migration and invasion
HepatoprotectionInhibition of JAK2-STAT3 pathwayα-Amatoxin poisoned miceImproved liver function; 0% mortality rate
ImmunomodulationModulation of immune response pathwaysVarious animal modelsEnhanced immunity against immunosuppression

Propriétés

IUPAC Name

6-(7,15-dihydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H44O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h15-16,18-19,21,23,32,35H,8-14H2,1-7H3,(H,36,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYOKDAQBNHPJFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)CC(C)C(=O)O)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H44O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ganoderic acid A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034931
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

81907-62-2
Record name Ganoderic acid A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034931
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ganoderic acid A
Reactant of Route 2
Ganoderic acid A
Reactant of Route 3
Ganoderic acid A
Reactant of Route 4
Ganoderic acid A
Reactant of Route 5
Ganoderic acid A
Reactant of Route 6
Ganoderic acid A
Customer
Q & A

Q1: How does Ganoderic acid A (GAA) exert its anti-tumor effects?

A: GAA has been shown to inhibit tumor cell proliferation, induce apoptosis, and suppress invasion in various cancer cell lines. Several mechanisms have been proposed, including: * Inhibition of JAK-STAT3 signaling pathway: [, , ] This pathway is often dysregulated in cancer cells, contributing to uncontrolled growth and survival. * Induction of apoptosis: [, , ] GAA has been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to programmed cell death. * Suppression of NF-κB pathway: [, ] The NF-κB pathway plays a role in inflammation and cell survival, and its inhibition can contribute to anti-tumor effects. * Modulation of Nuclear factor erythroid 2–related factor 2 (Nrf2) signaling pathway: [] While Nrf2 is generally considered protective, its overactivation can promote cancer cell survival. GAA has been shown to modulate Nrf2 signaling, potentially inhibiting its pro-tumorigenic effects in certain contexts. * Enhancement of cytotoxicity of T cells: [] GAA might contribute to anti-tumor immunity by increasing the ability of T cells to kill cancer cells.

Q2: Does GAA have any effects on lipid metabolism?

A: Yes, studies in hyperlipidemic mice models suggest that GAA can: * Improve lipid profiles: [] GAA has been shown to reduce serum levels of triglycerides, total cholesterol, and low-density lipoprotein cholesterol. * Reduce lipid accumulation in the liver: [] GAA treatment has been linked to decreased lipid droplet buildup in the liver. * Alter gut microbiota composition: [] GAA supplementation has been associated with changes in the gut microbiome, which may contribute to its beneficial effects on lipid metabolism.

Q3: What is the role of the Axl/Pak1 signaling pathway in GAA-mediated effects?

A: Research suggests that GAA can activate the Axl/Pak1 signaling pathway in microglial cells. This activation leads to enhanced autophagy, a cellular process involved in the degradation and recycling of cellular components. [] In the context of Alzheimer's disease, this enhanced autophagy contributes to the clearance of amyloid-β (Aβ), a protein that accumulates in the brain and contributes to neurodegeneration. []

Q4: What is the molecular formula and weight of GAA?

A: The molecular formula of GAA is C30H48O5, and its molecular weight is 488.7 g/mol. []

Q5: What spectroscopic data is available for the structural characterization of GAA and other compounds found in Ganoderma lucidum?

A: Various spectroscopic techniques have been employed to elucidate the structure of GAA and related compounds. These include: * Nuclear Magnetic Resonance (NMR) spectroscopy: [, , , ] NMR provides detailed information about the hydrogen and carbon atoms in a molecule, aiding in structure determination. * Mass spectrometry (MS): [, , , ] MS helps determine the molecular weight and fragmentation patterns of a compound, providing further structural insights. * Fourier Transform Infrared (FT-IR) spectroscopy: [] FT-IR analyzes the vibrational modes of molecules, providing information about functional groups present in the compound.

Q6: Is there any information about the stability of GAA under various conditions?

A6: While specific studies focusing on GAA's stability under various conditions are limited in the provided research, it's a crucial aspect for its formulation and potential therapeutic applications. Further investigation into factors like temperature, pH, light exposure, and storage conditions would be beneficial to understand its stability profile.

Q7: Have computational methods been used to study GAA?

A: Yes, molecular docking studies have been employed to investigate how GAA interacts with potential target proteins. [, , ] These studies provide insights into the binding affinities and potential binding modes of GAA with target proteins, which can guide further research into its mechanism of action.

Q8: Has the SAR of GAA been investigated?

A: While the provided research doesn't delve into extensive SAR studies for GAA, one study explored modifications at the carboxyl group of GAA, synthesizing a series of amide derivatives. [] These derivatives exhibited varying anti-tumor activities, suggesting that modifications to the GAA structure can impact its potency. Further SAR studies would be valuable to optimize its therapeutic potential.

Q9: What strategies are being explored to improve the formulation and delivery of GAA?

A: One study investigated the use of a targeted nano-carrier system to improve the delivery and cytotoxicity of GAA. [] By conjugating GAA to a polymer functionalized with an antibody targeting the HER2 receptor, researchers aimed to enhance its delivery to breast cancer cells. This approach highlights the potential of nanotechnology in improving the therapeutic efficacy of GAA.

Q10: What are some historical milestones in GAA research?

A:
Structure elucidation: The structures of Ganoderic acid A and B, two novel lanostane-type bitter triterpenes from Ganoderma lucidum, were determined. [] * Discovery of biotransformation pathways: Researchers identified specific bacterial enzymes, such as glycosyltransferases from Bacillus subtilis, capable of modifying GAA through glycosylation. [, ] This finding opened avenues for generating novel GAA derivatives with potentially enhanced properties.* Elucidation of molecular mechanisms:* Studies began unraveling the molecular mechanisms underlying GAA's biological activities, including its interaction with specific signaling pathways like JAK-STAT3, NF-κB, and Axl/Pak1. [, , , , , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.